![molecular formula C18H22N2O3 B4189326 1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4189326.png)
1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone
Overview
Description
1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone, commonly known as EMID-1, is a synthetic compound that belongs to the class of indole-based drugs. EMID-1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of EMID-1 is not fully understood. However, it is believed that EMID-1 exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
EMID-1 has been shown to have various biochemical and physiological effects. In cancer cells, EMID-1 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammation, EMID-1 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In addition, EMID-1 has been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
EMID-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. EMID-1 has also been shown to have low toxicity and high selectivity towards cancer cells. However, EMID-1 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, EMID-1 has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of EMID-1. One potential direction is to investigate the mechanism of action of EMID-1 in more detail. This could involve identifying the specific signaling pathways that are modulated by EMID-1 and the downstream effects of these pathways. Another potential direction is to study the pharmacokinetics and pharmacodynamics of EMID-1 in vivo. This could involve studying the absorption, distribution, metabolism, and excretion of EMID-1 in animal models. Finally, future studies could investigate the potential therapeutic applications of EMID-1 in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
EMID-1 has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, EMID-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. EMID-1 has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines. In addition, EMID-1 has been studied for its potential neuroprotective effects, where it has been shown to protect neurons from oxidative stress-induced damage.
properties
IUPAC Name |
2-(3-acetyl-7-ethylindol-1-yl)-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-14-5-4-6-15-16(13(2)21)11-20(18(14)15)12-17(22)19-7-9-23-10-8-19/h4-6,11H,3,7-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNYSRQGUKBMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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